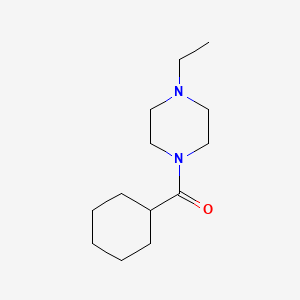

1,3-dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-2,3-dihydro-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves molecular hybridization approaches, cyclocondensation reactions, or interactions with acetylenic esters. For instance, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety was synthesized to evaluate in vitro anticancer activity, showcasing the compound's potential in medicinal chemistry (N. Rasal, R. Sonawane, S. Jagtap, 2020). Similarly, the synthesis of imidazopyrimidine derivatives, including benzimidazoles, has been performed and characterized by various spectroscopic techniques, highlighting the structural diversity achievable with these molecules (Y. E. Bakri et al., 2018).

Molecular Structure Analysis

Structural analysis of benzimidazole derivatives reveals a wide range of molecular geometries and bonding patterns. For example, the crystal structure and spectroscopic characterization of 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate provided insights into the planar nature of its tricyclic core and the molecular interactions within crystals (Y. E. Bakri et al., 2018). These structural insights are crucial for understanding the compound's behavior in various chemical environments.

Chemical Reactions and Properties

Benzimidazole compounds participate in a variety of chemical reactions, including condensation, cycloaddition, and acylation, to form complex structures with distinct chemical properties. The acylation of 1-methyl-2-(1-methyl-2-pyrrolyl)benzimidazole, for example, demonstrates the compound's reactivity towards carboxylic acids and highlights its versatility in synthetic chemistry (M. M. El’chaninov et al., 2001).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The synthesis and structural assignment of certain pyrimido[1,2-a]benzimidazole derivatives, for example, provided valuable data on these compounds' physical characteristics, contributing to their potential application in various scientific fields (S. Ahmed et al., 1993).

Chemical Properties Analysis

Benzimidazole derivatives exhibit a range of chemical properties, including antimicrobial, antiproliferative, and photochromic activities, attributed to their complex molecular structures. The study on photochromic benzimidazol[1,2a]pyrrolidin-2-ones highlighted the potential for developing thermally stable, highly colored photochromes, demonstrating the versatility and wide application range of these compounds (Mahmut Kose, Ersin Orhan, 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1,3-dimethyl-2-(1-methylpyrrol-2-yl)-2H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-15-10-6-9-13(15)14-16(2)11-7-4-5-8-12(11)17(14)3/h4-10,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUDXGXXGMMPSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2N(C3=CC=CC=C3N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-2-(1-methylpyrrol-2-yl)-2H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5715422.png)

![N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5715447.png)

![1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5715452.png)

![ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715456.png)

![4-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5715468.png)

![N'-[1-(2-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5715498.png)

![2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5715499.png)

![3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715505.png)